

Osimertinib: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs. [2][4][5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of osimertinib. Detailed experimental protocols and a summary of key clinical trial data are also presented to provide a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Osimertinib, with the chemical name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, is a mono-anilino-pyrimidine compound.[2][6] It is administered as a mesylate salt.[3]

Chemical Structure:

Osimertinib Chemical Structure

Figure 1. Chemical Structure of Osimertinib.



A summary of the key physicochemical properties of osimertinib is provided in the table below.

Property	Value Reference	
Molecular Formula	C28H33N7O2	[3]
Molecular Weight	499.619 g/mol	[3]
CAS Number	1421373-65-0	[3]
Water Solubility	0.0224 mg/mL	[1]
logP	4.47	[1]
pKa (Strongest Acidic)	13.64	[1]
pKa (Strongest Basic)	8.87	[1]

Mechanism of Action

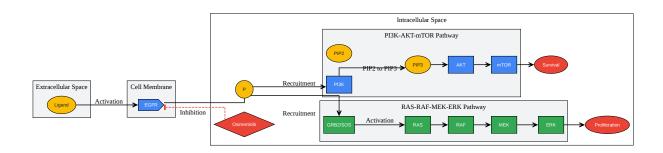
Osimertinib is a potent and selective inhibitor of mutant EGFR.[7] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its activity.[2][8][9] A key advantage of osimertinib is its significantly higher potency for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) compared to wild-type EGFR.[1][2][6] This selectivity contributes to a more favorable safety profile with reduced off-target effects.[1][10]

By inhibiting EGFR signaling, osimertinib effectively blocks downstream pathways crucial for cancer cell proliferation, survival, and growth, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8][11][12]

Signaling Pathway

The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of downstream signaling events. Osimertinib's inhibition of mutant EGFR effectively shuts down these pro-tumorigenic signals.





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Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of Osimertinib.

Pharmacokinetics

The pharmacokinetic profile of osimertinib has been well-characterized in clinical studies.



Parameter	Value	Reference	
Bioavailability	70%	[13]	
Time to Cmax (Tmax)	6 hours (median)	[1]	
Plasma Protein Binding	95%	[1]	
Volume of Distribution (Vd)	918 L	[1]	
Metabolism	Primarily via CYP3A4/5 (oxidation and dealkylation)	[1][7]	
Major Metabolites	AZ7550, AZ5104	[1]	
Elimination Half-life (t1/2)	48 hours	[1][14]	
Clearance (CL/F)	14.3 L/h	[7][14]	
Excretion	Feces (68%), Urine (14%)	[1][14]	

Pharmacodynamics

The pharmacodynamic effects of osimertinib are directly linked to its inhibition of EGFR. Clinical studies have demonstrated a clear relationship between osimertinib exposure and both efficacy and safety outcomes.



Parameter	Finding	Reference
Efficacy	No direct relationship between exposure and efficacy was identified over the dose range studied.	[15]
Safety (Rash, Diarrhea)	A linear relationship was observed between exposure and the occurrence of rash or diarrhea. [15]	
Cardiac Safety (QTc Prolongation)	A concentration-dependent prolongation of the QTc interval has been observed, with a predicted mean increase of 14.2 ms at the 80 mg once-daily dose.	[15][16][17]

Experimental ProtocolsSynthesis of Osimertinib

While multiple synthetic routes for osimertinib exist, a common approach involves a multi-step process. An illustrative final step in one of the published protocols is provided below. This is for informational purposes and should be adapted based on laboratory-specific conditions and safety protocols.

Final Acylation and Elimination Step:

- Reaction: The precursor amine is acylated with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide moiety.[18]
- Reagents and Conditions:
 - Precursor amine (e.g., OSIM-008)
 - 3-chloropropanoyl chloride (OSIM-009)



- Base (e.g., Triethylamine TEA)
- Solvent (e.g., Acetonitrile)
- The reaction is typically carried out at a controlled temperature, followed by workup and purification.[18]



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Diagram 2: Illustrative workflow for the final steps of Osimertinib synthesis.

In Vitro Kinase Assay

To determine the inhibitory activity of osimertinib against various EGFR mutants, an in vitro kinase assay can be performed.

- Principle: Measure the phosphorylation of a substrate by the EGFR kinase domain in the presence of varying concentrations of the inhibitor.
- Materials:
 - Recombinant human EGFR kinase domain (wild-type and mutants)
 - Substrate (e.g., a synthetic peptide)
 - ATP (with a radiolabel or coupled to a detection system)
 - Osimertinib
 - Assay buffer
- Procedure:
 - Prepare serial dilutions of osimertinib.



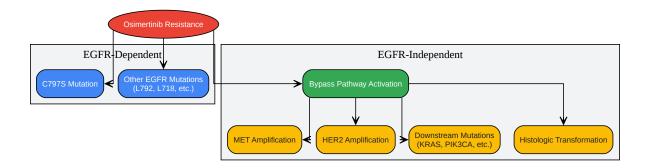
- In a multi-well plate, combine the EGFR kinase, substrate, and osimertinib at various concentrations.
- Initiate the reaction by adding ATP.
- Incubate at a controlled temperature for a specific time.
- Stop the reaction.
- Quantify the amount of phosphorylated substrate.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The mechanisms of resistance are broadly categorized as EGFR-dependent and EGFR-independent.

- EGFR-Dependent: The most common mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[2][5][9] Other less frequent EGFR mutations have also been identified.[5]
- EGFR-Independent: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[4][19] Examples include:
 - MET amplification[9]
 - HER2 amplification[9]
 - Mutations in downstream signaling molecules such as KRAS, BRAF, and PIK3CA[5][9]
 - Histologic transformation to small cell lung cancer





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Diagram 3: Overview of Osimertinib resistance mechanisms.

Clinical Trials

Osimertinib has been extensively evaluated in numerous clinical trials, leading to its approval for various indications in NSCLC. A summary of key trials is presented below.



Trial Name (NCT Number)	Phase	Patient Population	Key Findings
AURA3 (NCT02151981)	III	EGFR T790M-positive advanced NSCLC, progressed on first- line EGFR-TKI	Osimertinib significantly improved progression-free survival compared to platinum-based chemotherapy.
FLAURA (NCT02296125)	III	Treatment-naïve, EGFR-mutated advanced NSCLC	Osimertinib demonstrated superior progression-free survival and overall survival compared to first-generation EGFR-TKIs (erlotinib or gefitinib).[4]
ADAURA (NCT02511106)	III	Early-stage (IB-IIIA) EGFR-mutated NSCLC after complete tumor resection	Adjuvant osimertinib showed a significant improvement in disease-free survival. [20]

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure and mechanism of action, conferring high potency against sensitizing and resistance mutations while sparing wild-type EGFR, have translated into substantial clinical benefits. A thorough understanding of its properties, as detailed in this guide, is essential for ongoing research and the development of next-generation therapies to overcome emerging resistance mechanisms.

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